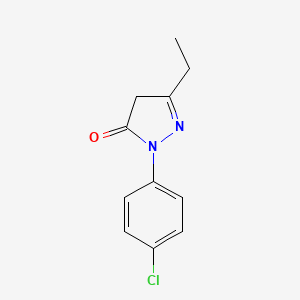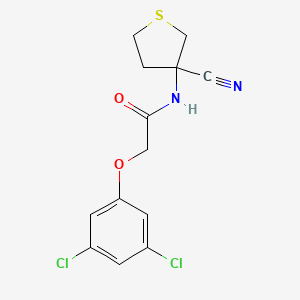![molecular formula C26H18O9 B2412082 3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 858766-82-2](/img/structure/B2412082.png)
3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves condensation methods using various precursors . For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide were prepared via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine, and 4-methyl-benzenesulphonylhydrazine .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, and their crystal structures are analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of catalysts such as CuI and bases such as NaHCO3 . The reaction conditions can vary, but often involve the use of solvents such as acetonitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For instance, 1,3-Benzodioxole-5-carboxylic acid has a molecular weight of 166.1308 and a density of 1.064 g cm−3 .Wissenschaftliche Forschungsanwendungen
1. Complex Formation with Metal Ions
One significant application of compounds related to 3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate is in the formation of complexes with metal ions. For instance, a study by Budzisz et al. (2004) explored the reaction of related 4-oxo-4H-chromenes with N-methylhydrazine, leading to the formation of pyrazoles. These pyrazoles were used as ligands in forming complexes with platinum(II) and palladium(II) ions, illustrating the potential of such compounds in coordination chemistry and metal complex formation (Budzisz, Małecka, & Nawrot, 2004).
2. Synthesis of Derivatives for Chemical Analysis
Compounds in the chromene family have been utilized in the synthesis of various derivatives for chemical studies. Pimenova et al. (2003) demonstrated the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a compound structurally related to 3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate. Their research highlights the potential of such compounds in forming diverse and structurally interesting derivatives for further chemical analysis (Pimenova, Krasnych, Goun, & Miles, 2003).
3. Antibacterial Properties
Another important application is in the realm of antibacterial research. Behrami and Dobroshi (2019) synthesized derivatives of 4-hydroxy-chromen-2-one, a compound similar in structure to 3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate, and tested their antibacterial activity. This suggests the potential of such compounds in the development of new antibacterial agents (Behrami & Dobroshi, 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(4-methoxycarbonylphenoxy)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O9/c1-14-24(34-17-6-3-15(4-7-17)25(28)30-2)23(27)19-9-8-18(12-21(19)33-14)35-26(29)16-5-10-20-22(11-16)32-13-31-20/h3-12H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFGGNIWFJICOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)OC5=CC=C(C=C5)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Ethoxyphenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2412000.png)



![5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B2412009.png)
![N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2412010.png)
![(2E)-4-{[6-acetyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2412011.png)
![(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol](/img/structure/B2412012.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2412013.png)

![2-[2-[(Z)-2-cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2412019.png)
![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2412020.png)

![[1-(3-Bromo-5-fluorophenyl)cyclopropyl]methanamine](/img/structure/B2412022.png)